Ridaura, chemically known as auranofin, is a gold-containing compound primarily utilized in the treatment of rheumatoid arthritis. It is classified as a disease-modifying antirheumatic drug (DMARD), which functions by modulating the immune response and exhibiting anti-inflammatory properties. The compound has garnered attention not only for its therapeutic applications in rheumatology but also for its potential in oncology and other therapeutic areas due to its unique biochemical properties.
Auranofin is derived from gold, specifically as a trialkylphosphine gold complex. Its molecular formula is with a molecular weight of approximately 678.5 g/mol . The compound belongs to the class of gold salts, which have been historically used in medicinal chemistry for their anti-inflammatory effects.
The synthesis of auranofin involves several key steps, typically starting from gold(I) compounds. One common method includes treating thiodiglycol with aqueous gold(I) acid chloride trihydrate, followed by the addition of triethylphosphine in an ethanolic solution. This process results in the formation of the auranofin complex .
The synthesis can be optimized using various conditions to improve yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent oxidation and degradation of sensitive components. The use of solvents such as ethanol enhances solubility and facilitates reaction kinetics.
Auranofin undergoes various chemical reactions, particularly involving redox processes that are crucial for its pharmacological effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing prostaglandin E2 production .
The compound's reactivity is influenced by its coordination environment and the presence of functional groups that facilitate interactions with biological macromolecules. For example, studies have demonstrated that auranofin can form complexes with thiol-containing proteins, altering their function and contributing to its therapeutic effects .
Research indicates that auranofin can inhibit the activation of polymorphonuclear leukocytes (PMNs) and reduce reactive oxygen species production, further illustrating its role in immune modulation . Additionally, studies have highlighted its potential to interfere with mitochondrial function in cancer cells, suggesting avenues for further research into its anticancer properties .
Auranofin is typically presented as a pale yellow powder or crystalline solid. It is soluble in organic solvents such as ethanol but has limited solubility in water.
Auranofin's primary application remains in the treatment of rheumatoid arthritis, where it serves as a DMARD. Recent studies have explored its repurposing for various conditions, including certain cancers due to its ability to induce apoptosis and inhibit tumor growth . Additionally, there is ongoing research into its potential efficacy against infectious diseases caused by multidrug-resistant pathogens, leveraging its unique mechanism of action against cellular targets .
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1